4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid - 1086379-62-5

4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid

Catalog Number: EVT-1675664
CAS Number: 1086379-62-5
Molecular Formula: C11H7ClN2O3
Molecular Weight: 250.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

  • Compound Description: This compound features a pyrimidine ring substituted with a methyl and a trifluoromethyl group, connected to a benzoic acid moiety via an oxygen linker. Its crystal structure has been reported [].
  • Relevance: This compound shares a core structure with 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid: a pyrimidine ring linked to benzoic acid through an oxygen atom at the 4-position of the pyrimidine. The difference lies in the substituents on the pyrimidine ring. 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid has a chlorine atom at the 2-position, while this compound has a methyl group at the 2-position and a trifluoromethyl group at the 6-position. This structural similarity suggests potential analogs with varying substituents on the pyrimidine ring. []

2-(4-((2-(Alkylcarbamoyl)pyridin-4-yl)oxy)phenyl)acetic acid

  • Compound Description: These compounds, analogs of sorafenib, consist of a pyridine ring substituted with an alkylcarbamoyl group at the 2-position, connected via an oxygen linker to a phenylacetic acid moiety [].
  • Relevance: Although this compound class replaces the pyrimidine of 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid with a pyridine ring, it highlights a crucial structural feature: the aryl ether linkage. Both compound classes utilize an oxygen atom to connect the heterocyclic ring system (pyrimidine or pyridine) to a phenyl ring further substituted with a carboxylic acid group. This shared feature suggests that exploring variations in the aromatic ring system and the carboxylic acid-containing substituent could be relevant for developing new compounds. []

4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329)

  • Compound Description: This compound, an inhibitor of 11β-HSD1, comprises a pyrazole ring substituted with an adamantylcarbamoyl and a tert-butyl group, linked to benzoic acid [].
  • Relevance: While the core ring system differs, AZD8329 connects a substituted pyrazole to benzoic acid, similar to how 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid links a substituted pyrimidine to benzoic acid. Both compounds utilize a nitrogen-containing heterocycle directly linked to benzoic acid. This structural parallel suggests that exploring different heterocyclic ring systems directly attached to benzoic acid could uncover additional analogs. []

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: This antidiabetic clinical candidate, targeting GPR119, features a complex structure with a chloropyrimidine substituted piperidine ring connected to a chlorophenylpyridinone moiety through an ether linkage [].
  • Relevance: Although structurally complex, BMS-903452 incorporates a 2-chloropyrimidine unit like 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid. This shared feature emphasizes the potential biological relevance of the 2-chloropyrimidine moiety and suggests that it could be a valuable building block for designing new compounds with potential therapeutic applications. []

Properties

CAS Number

1086379-62-5

Product Name

4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid

IUPAC Name

4-(2-chloropyrimidin-4-yl)oxybenzoic acid

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

InChI

InChI=1S/C11H7ClN2O3/c12-11-13-6-5-9(14-11)17-8-3-1-7(2-4-8)10(15)16/h1-6H,(H,15,16)

InChI Key

BKFPJDULFBBHDX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC(=NC=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC(=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.